1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine 1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine
Brand Name: Vulcanchem
CAS No.: 681852-68-6
VCID: VC6786682
InChI: InChI=1S/C23H26N2O3S/c1-17-7-6-10-21(18(17)2)24-13-15-25(16-14-24)29(26,27)23-12-11-22(28-3)19-8-4-5-9-20(19)23/h4-12H,13-16H2,1-3H3
SMILES: CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C
Molecular Formula: C23H26N2O3S
Molecular Weight: 410.53

1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

CAS No.: 681852-68-6

Cat. No.: VC6786682

Molecular Formula: C23H26N2O3S

Molecular Weight: 410.53

* For research use only. Not for human or veterinary use.

1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine - 681852-68-6

Specification

CAS No. 681852-68-6
Molecular Formula C23H26N2O3S
Molecular Weight 410.53
IUPAC Name 1-(2,3-dimethylphenyl)-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Standard InChI InChI=1S/C23H26N2O3S/c1-17-7-6-10-21(18(17)2)24-13-15-25(16-14-24)29(26,27)23-12-11-22(28-3)19-8-4-5-9-20(19)23/h4-12H,13-16H2,1-3H3
Standard InChI Key ZHZYETQLMJHHKH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C4=CC=CC=C43)OC)C

Introduction

Synthesis Methods

The synthesis of sulfonylpiperazine derivatives typically involves the reaction of a piperazine ring with a sulfonyl chloride derivative. For 1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine, the synthesis might involve the following steps:

  • Preparation of the Sulfonyl Chloride: This involves the reaction of 4-methoxynaphthalen-1-amine with chlorosulfonic acid to form the corresponding sulfonyl chloride.

  • Reaction with Piperazine: The sulfonyl chloride is then reacted with a piperazine derivative, specifically 1-(2,3-dimethylphenyl)piperazine, in the presence of a base to facilitate the nucleophilic substitution.

Related Compounds and Their Applications

  • 4-(2,4-Dimethylphenyl)-1-[(4-methoxynaphthyl)sulfonyl]piperazine: This compound is structurally similar and has been studied for its pharmacological properties. It is known for its potential biological activities, although specific details on its therapeutic applications are not widely documented .

  • Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives: These compounds have been synthesized and evaluated for their cytotoxicity and cellular imaging capabilities. They demonstrate potential in biomedical research, particularly in cancer treatment and diagnostics .

Potential Applications

While specific applications of 1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine are not detailed in the literature, sulfonylpiperazines in general have been explored for their antiviral, antibacterial, and antifungal activities. Their structural features, such as the presence of a sulfonyl group and a piperazine ring, contribute to their potential as pharmacologically active compounds.

Data Table: Comparison of Related Sulfonylpiperazine Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Potential Applications
4-(2,4-Dimethylphenyl)-1-[(4-methoxynaphthyl)sulfonyl]piperazineC23H26N2O3S410.5Pharmacological activities
Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl DerivativesVariesVariesCytotoxicity, cellular imaging
1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazineNot specifiedNot specifiedPotential therapeutic applications

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